Methyl 2-bromo-6-chloro-3-methylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-6-chloro-3-methylbenzoate can be synthesized through a multi-step process involving the bromination and chlorination of methyl benzoate derivatives. The typical synthetic route involves:
Bromination: Methyl benzoate is first brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. Reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-chloro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids and other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are employed.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of reduced benzoate derivatives.
Oxidation: Formation of carboxylic acids and other oxidized products.
Scientific Research Applications
Methyl 2-bromo-6-chloro-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-chloro-3-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-6-chloro-4-methylbenzoate
- Methyl 2-bromo-5-chloro-3-methylbenzoate
- Methyl 2-bromo-6-chloro-3-ethylbenzoate
Uniqueness
Methyl 2-bromo-6-chloro-3-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific reactivity is required .
Properties
IUPAC Name |
methyl 2-bromo-6-chloro-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCHYIQDTIXYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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